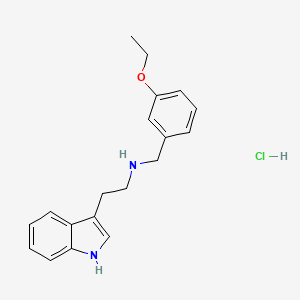![molecular formula C19H20N2O6 B5468281 N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5468281.png)
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)acrylamide, commonly known as MNPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNPA is a small molecule that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. MNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNPA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and immune responses.
Biochemical and Physiological Effects:
MNPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MNPA inhibits the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor alpha. In addition, MNPA has been shown to inhibit the replication of certain viruses, including influenza A virus and herpes simplex virus. In vivo studies have shown that MNPA has anti-inflammatory effects in animal models of rheumatoid arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has a number of advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to have a number of potential applications in various fields. However, MNPA also has limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on MNPA. One area of research is the development of MNPA as a therapeutic agent for inflammatory diseases and viral infections. Another area of research is the use of MNPA as a building block for the synthesis of functional materials. In addition, further studies are needed to fully understand the mechanism of action of MNPA and its effects on different cell types and experimental conditions.
Synthesemethoden
MNPA can be synthesized through various methods, including the reaction of 3-nitrobenzaldehyde and 2-hydroxy-3-(4-methoxyphenoxy)propylamine in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 3-nitrobenzaldehyde and 2-hydroxy-3-(4-methoxyphenoxy)propylamine in the presence of a catalyst such as p-toluenesulfonic acid. The yield of MNPA varies depending on the method used, and purification is often necessary to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
MNPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. MNPA has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. MNPA has also been shown to have antiviral activity and has been studied as a potential treatment for viral infections. In addition, MNPA has been studied for its potential applications in material science, including as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
(E)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-26-17-6-8-18(9-7-17)27-13-16(22)12-20-19(23)10-5-14-3-2-4-15(11-14)21(24)25/h2-11,16,22H,12-13H2,1H3,(H,20,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTBMPBSOPFACG-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5468208.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5468209.png)
![2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5468213.png)
![1'-[(dimethylamino)acetyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5468226.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5468231.png)
![1-ethyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5468245.png)
![8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5468247.png)

![4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5468259.png)
![3-({1-[3-(2-oxopiperidin-1-yl)propanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5468273.png)
![N,N-dimethyl-N'-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5468277.png)
![2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5468280.png)
![2-{[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5468288.png)
![3-nitrobenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5468291.png)